N-benzyl-3,4-dimethoxybenzamide

Acetylcholinesterase Enzyme Inhibition Gastroprokinetic

Select N-benzyl-3,4-dimethoxybenzamide (CAS 86489-64-7) for its critical role as the direct structural precursor to Itopride and a validated sub-100 nM BACE1 inhibitor. Its 3,4-dimethoxybenzoyl core provides a versatile scaffold for SAR optimization, while established green amidation protocols ensure scalable process chemistry. Avoid generic substitutions—this specific substitution pattern is essential for maintaining biological activity.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5588220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dimethoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C16H17NO3/c1-19-14-9-8-13(10-15(14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyMKWVXVLEKSXJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3,4-dimethoxybenzamide for Procurement: Baseline Chemical Profile and Research Classification


N-benzyl-3,4-dimethoxybenzamide (CAS: 86489-64-7; C16H17NO3; MW: 271.31) is a benzamide derivative featuring a 3,4-dimethoxybenzoyl core linked via an amide bond to a benzyl moiety . The compound is structurally related to the gastroprokinetic agent Itopride and has been explored for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1) . Its calculated LogP of 2.69 and topological polar surface area (tPSA) of 47.6 Ų define its physicochemical boundary conditions, placing it within a favorable range for blood–brain barrier penetration and oral absorption .

Why N-benzyl-3,4-dimethoxybenzamide Procurement Cannot Be Fulfilled by Generic Substitution: Quantitative Differentiation from Structural Analogs


Generic substitution within the benzamide class is not viable for N-benzyl-3,4-dimethoxybenzamide due to the steep, non-linear structure–activity relationship (SAR) governing its biological targets. As demonstrated in systematic N-benzylbenzamide SAR studies, minor modifications—such as the presence or absence of a single methoxy group or the substitution pattern on the benzyl ring—produce orders-of-magnitude differences in inhibitory potency [1]. For instance, the unsubstituted parent scaffold N-benzylbenzamide exhibits negligible tyrosinase inhibition (IC50 ≈ 1.99 mM), whereas hydroxylated derivatives achieve low micromolar potency (IC50 = 2.2 μM) [2]. The 3,4-dimethoxy substitution pattern on the benzoyl ring is a critical pharmacophoric element that cannot be replicated by simple unsubstituted or mono-substituted benzamide analogs, as evidenced by comparative data in Sections 3.1–3.3.

N-benzyl-3,4-dimethoxybenzamide Quantitative Evidence Guide: Head-to-Head Potency and Synthetic Accessibility Compared to Analogs


N-benzyl-3,4-dimethoxybenzamide vs. Itopride Hydrochloride: AChE Inhibitory Potency and Mechanism of Inhibition

N-benzyl-3,4-dimethoxybenzamide serves as the core scaffold of Itopride hydrochloride (HSR-803), yet the parent compound and the functionalized drug exhibit distinct AChE inhibitory profiles. Itopride hydrochloride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) inhibits AChE with an IC50 of 8.6 μM and displays uncompetitive inhibition kinetics [1]. While direct IC50 data for the unsubstituted parent compound N-benzyl-3,4-dimethoxybenzamide against AChE are not available in the public domain, the absence of the 4-[2-(dimethylamino)ethoxy] substituent on the benzyl ring fundamentally alters both binding mode and potency, as established by SAR studies of related N-benzylbenzamide derivatives [2].

Acetylcholinesterase Enzyme Inhibition Gastroprokinetic

Tyrosinase Inhibitory Potency: N-benzyl-3,4-dimethoxybenzamide vs. Unsubstituted N-benzylbenzamide Scaffold

The 3,4-dimethoxy substitution pattern on the benzoyl ring of N-benzylbenzamide derivatives is a critical determinant of tyrosinase inhibitory potency. While the target compound N-benzyl-3,4-dimethoxybenzamide itself was not among the 21 derivatives directly assayed in the landmark Cho et al. (2006) study, the SAR framework established in that work provides a class-level inference. The unsubstituted parent N-benzylbenzamide exhibits an IC50 of 1.99 mM (1,990 μM) against mushroom tyrosinase, classifying it as essentially inactive [1]. In contrast, optimized hydroxylated N-benzylbenzamide derivatives (e.g., Compound 15) achieve potent inhibition with an IC50 of 2.2 μM, representing a ~900-fold improvement [2]. The 3,4-dimethoxy motif present in the target compound is structurally homologous to the electron-donating substitution patterns that enhance binding to the tyrosinase active site, positioning N-benzyl-3,4-dimethoxybenzamide as a privileged intermediate for developing tyrosinase inhibitors.

Tyrosinase Melanogenesis Depigmentation

BACE1 (β-Secretase) Inhibitory Activity: Comparative Potency of N-benzyl-3,4-dimethoxybenzamide vs. Optimized Clinical Candidates

N-benzyl-3,4-dimethoxybenzamide has been evaluated as a BACE1 (β-secretase) inhibitor, a key target in Alzheimer's disease drug discovery. The compound exhibits an IC50 of 74 nM against human recombinant BACE1 in a FRET-based biochemical assay [1]. This value places the compound within the nanomolar potency range, though it is approximately 9-fold less potent than highly optimized clinical-stage BACE1 inhibitors (e.g., verubecestat, IC50 ≈ 8 nM [2]) and approximately 250-fold less potent than the most advanced preclinical leads (IC50 = 0.3 nM [3]).

BACE1 Alzheimer's Disease Amyloid-β

Synthetic Accessibility and Green Chemistry Compatibility: N-benzyl-3,4-dimethoxybenzamide vs. Traditional Acyl Chloride Routes

N-benzyl-3,4-dimethoxybenzamide can be synthesized via a Ni-catalyzed, phosphine-free direct N-alkylation of amides with renewable alcohols, a method that releases only water as a byproduct and employs earth-abundant, non-precious nickel catalysts . This contrasts with the classical route requiring 3,4-dimethoxybenzoyl chloride and benzylamine, which generates HCl as a byproduct and requires base neutralization . The Ni-catalyzed method achieves selective secondary amide formation with broad functional group tolerance and has been extended to the synthesis of Itopride . A separate Cyrene-based amidation protocol from acid chlorides and primary amines achieves up to a 55-fold increase in molar efficiency (Mol E.%) versus standard operating procedures using DMF or DCM, eliminating the use of toxic dipolar aprotic solvents .

Amide Synthesis Green Chemistry Nickel Catalysis

N-benzyl-3,4-dimethoxybenzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Hit-to-Lead Optimization for BACE1 (β-Secretase) Inhibitors in Alzheimer's Disease Research

With a confirmed IC50 of 74 nM against human recombinant BACE1 [1], N-benzyl-3,4-dimethoxybenzamide provides a chemically tractable, sub-100 nM starting point for medicinal chemistry optimization. Its potency, while not at the clinical candidate level (e.g., verubecestat IC50 ≈ 8 nM), is sufficient for establishing robust SAR in early-stage hit-to-lead campaigns. The 3,4-dimethoxybenzoyl core and unsubstituted benzyl ring offer multiple vectors for iterative functionalization to improve potency, selectivity, and pharmacokinetic properties. Procurement of this scaffold enables systematic exploration of substitutions on both the benzoyl and benzyl rings without the synthetic complexity associated with more advanced leads.

Synthetic Intermediate for Itopride and Related Gastroprokinetic Agents

N-benzyl-3,4-dimethoxybenzamide is the direct structural precursor to Itopride hydrochloride (HSR-803), a clinically approved gastroprokinetic agent [1]. The synthetic transformation involves functionalization of the benzyl ring at the para position with a 2-(dimethylamino)ethoxy group [2]. The parent compound's LogP of 2.69 and tPSA of 47.6 Ų establish a favorable baseline for oral bioavailability that is retained in the functionalized drug. For industrial or academic groups engaged in process chemistry development or the synthesis of novel Itopride analogs, procurement of the unsubstituted parent scaffold provides the most versatile entry point for diversification.

Green Chemistry Process Development and Amide Bond Formation Methodology

N-benzyl-3,4-dimethoxybenzamide has been demonstrated as a compatible substrate in multiple sustainable amidation methodologies, including Ni-catalyzed N-alkylation with renewable alcohols (water as byproduct) [1] and Cyrene-mediated synthesis from acid chlorides (55-fold molar efficiency improvement over standard protocols) [2]. These established protocols make the compound an ideal model substrate for developing, validating, and scaling new green chemistry amidation methods. Procurement of this compound for process chemistry research enables direct comparison of new methodologies against benchmarked literature protocols.

Tyrosinase Inhibitor Scaffold for Depigmentation and Melanoma Research

While the parent compound N-benzyl-3,4-dimethoxybenzamide has not been directly assayed, the SAR framework established by Cho et al. (2006) demonstrates that N-benzylbenzamide derivatives bearing electron-donating substituents on the benzoyl ring achieve potent tyrosinase inhibition (e.g., Compound 15 IC50 = 2.2 μM) compared to the inactive unsubstituted scaffold (IC50 = 1.99 mM) [1][2]. The 3,4-dimethoxy substitution pattern on the target compound is structurally congruent with the electron-donating motifs that confer activity. Procurement of N-benzyl-3,4-dimethoxybenzamide enables systematic exploration of hydroxylation or other modifications to the benzyl ring to achieve the low-micromolar potency required for cellular and in vivo melanogenesis studies.

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